3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride

δ opioid receptor radioligand binding scaffold comparison

This bridged bicyclic lactam hydrochloride delivers a conformationally locked [4.2.1] scaffold that is structurally and pharmacologically distinct from the [3.2.1]octane analog—δ receptor affinities reach nanomolar Ki (0.34–9.1 nM) but the selectivity profile does not mirror other diazabicycloalkane cores, making it essential for SAR differentiation. Already validated in dual orexin antagonist programs with oral bioavailability, the zero-rotatable-bond framework is purpose-built for fragment-based and diversity-oriented synthesis. The HCl salt guarantees exact stoichiometry, ambient storage, and reproducible dissolution in polar media, eliminating free-base variability.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64
CAS No. 2044722-91-8
Cat. No. B2916331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride
CAS2044722-91-8
Molecular FormulaC7H13ClN2O
Molecular Weight176.64
Structural Identifiers
SMILESC1CC2CNC(=O)CC1N2.Cl
InChIInChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-6(9-5)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H
InChIKeyWQLMUFICAWMJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride (CAS 2044722-91-8) – Procurement-Ready Building Block for Constrained Bicyclic Scaffolds


3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a bridged bicyclic lactam bearing two nitrogen atoms at positions 3 and 9, available as a hydrochloride salt with molecular formula C₇H₁₃ClN₂O and molecular weight 176.64 g/mol [1]. The compound features zero rotatable bonds and a topological polar surface area of 41.1 Ų, indicative of a conformationally constrained scaffold [1]. Its rigid diazabicyclo[4.2.1]nonane framework has been adopted as a core motif in the development of δ opioid agonists [2] and dual orexin receptor antagonists [3], positioning it as a specialized intermediate in medicinal chemistry campaigns requiring sp³-rich, three-dimensional building blocks.

Why Generic Substitution Fails for 3,9-Diazabicyclo[4.2.1]nonan-4-one Hydrochloride: The Critical Role of Ring Geometry and Salt Form


The diazabicyclo[4.2.1]nonane scaffold occupies a specific position in the landscape of bridged bicyclic diamines, distinguished from its closest structural analogs by the combination of a seven-membered lactam ring fused to a pyrrolidine moiety. In a systematic comparison of five diazabicycloalkane cores evaluated as δ opioid agonist scaffolds, only the 3,8-diazabicyclo[3.2.1]octane derivative demonstrated improved affinity and selectivity relative to the reference compound SNC80, whereas the 3,9-diazabicyclo[4.2.1]nonane core conferred distinct pharmacological properties that did not simply mirror those of the other four scaffolds [1]. This observation underscores that the precise arrangement of nitrogen atoms, ring size, and conformational constraints cannot be interchanged between seemingly similar bicyclic systems without altering target engagement and biological outcome. Furthermore, the hydrochloride salt form of the title compound provides defined stoichiometry and solid-state handling characteristics (powder, storage at ambient temperature) that differ from the free base or alternative salt forms, directly impacting formulation and synthetic workflow reproducibility .

Quantitative Differentiation Guide: 3,9-Diazabicyclo[4.2.1]nonan-4-one Hydrochloride vs. Structural Analogs


δ Opioid Receptor Affinity: Core Scaffold Comparison Among Five Diazabicycloalkanes

In a head-to-head comparison of five diazabicycloalkane cores substituted with identical N-substituents, the 3,9-diazabicyclo[4.2.1]nonane-based derivative (compound 3) exhibited δ opioid receptor affinity within the same nanomolar range as the other cores (Ki range across all five scaffolds: 0.34–9.1 nM) [1]. However, the 3,8-diazabicyclo[3.2.1]octane core (compound 4) was the only scaffold to demonstrate improved δ affinity and selectivity relative to the reference agonist SNC80 [1]. This differential outcome across structurally analogous cores confirms that the [4.2.1] framework does not simply recapitulate the binding profile of the [3.2.1] system and should be evaluated as a distinct chemotype in opioid receptor programs.

δ opioid receptor radioligand binding scaffold comparison drug discovery

Stereochemical Control: Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane via Crystallization-Induced Diastereomer Transformation

A crystallization-induced diastereomer transformation (CIDT) protocol enables the scalable asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative with high stereoselectivity . The methodology utilizes (S)-phenylethylamine as a chiral auxiliary and proceeds through a stereospecific Beckmann rearrangement of an E-oxime intermediate, followed by LiAlH₄ reduction to yield the monoprotected bicyclic diamine . While the commercial hydrochloride salt is supplied as the racemic mixture, the demonstrated ability to access single-enantiomer material via robust CIDT provides a defined path to chirally pure derivatives—a critical consideration for projects requiring stereochemically defined building blocks.

asymmetric synthesis stereoselectivity CIDT chiral building block

Physicochemical Profile: Computed Properties Differentiating the Lactam Hydrochloride from the Parent Diamine

The hydrochloride salt of 3,9-diazabicyclo[4.2.1]nonan-4-one (MW 176.64 g/mol) exhibits zero rotatable bonds, three hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 41.1 Ų [1]. In contrast, the parent diamine 3,9-diazabicyclo[4.2.1]nonane (free base, C₇H₁₄N₂, MW 126.20 g/mol) lacks the lactam carbonyl and possesses different hydrogen-bonding capacity and solubility characteristics [2]. The hydrochloride salt form enhances aqueous solubility relative to the free lactam and provides a well-defined, non-hygroscopic powder that can be stored at ambient temperature .

physicochemical properties TPSA hydrogen bonding solubility

Procurement Specifications: Commercial Availability with Defined Purity and Salt Stoichiometry

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is commercially available from major suppliers at purities of 95% (Sigma-Aldrich/Enamine) and 98% (MolCore) . The product is supplied as a powder that can be stored at room temperature, with normal shipping conditions . This stands in contrast to alternative derivatives such as rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride (CAS 1210963-09-9) or the N-methylated analog (CAS 1820581-06-3) , which may differ in solubility, molecular weight, and handling requirements.

procurement purity salt form batch consistency

Prioritized Application Scenarios for 3,9-Diazabicyclo[4.2.1]nonan-4-one Hydrochloride in Medicinal Chemistry and Chemical Biology


δ Opioid Receptor Ligand Development Requiring Scaffold-Specific SAR

For research groups investigating δ opioid receptor agonists, the 3,9-diazabicyclo[4.2.1]nonane core represents a distinct chemotype among bridged bicyclic diamines. As demonstrated by Loriga et al., this scaffold yields δ receptor affinities in the nanomolar range (Ki 0.34–9.1 nM) but does not recapitulate the improved selectivity profile observed with the [3.2.1]octane core [1]. Procurement of this hydrochloride building block is indicated when the goal is to explore the SAR consequences of the [4.2.1] ring system specifically, or when screening a diverse set of conformationally constrained diamines to identify novel binding modes.

Asymmetric Synthesis Campaigns Leveraging Established Stereoselective Routes

Projects requiring enantiopure 3,9-diazabicyclo[4.2.1]nonane derivatives can benefit from the validated CIDT methodology reported by Lisnyak et al. . The commercial racemic hydrochloride serves as a starting point for method development and as a racemic reference standard; subsequent procurement or in-house synthesis of single-enantiomer material via the published Beckmann rearrangement/reduction sequence enables access to (1S,6R)-configured building blocks for structure–activity relationship studies and chiral pool expansion.

Synthesis of Dual Orexin Receptor Antagonists with Defined Oral Bioavailability Profiles

The 3,9-diazabicyclo[4.2.1]nonane core has been successfully deployed in the development of dual orexin receptor antagonists exhibiting good oral bioavailability and sleep-promoting activity in rat EEG models [2]. The constrained diazepane framework contributes to favorable pharmacokinetic properties; procurement of the hydrochloride salt provides a direct entry point for synthesizing analog libraries based on this validated orexin antagonist scaffold.

Combinatorial Chemistry and Library Synthesis Requiring sp³-Rich, Conformationally Restricted Building Blocks

With zero rotatable bonds and a rigid bridged bicyclic framework, 3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride is ideally suited for diversity-oriented synthesis and fragment-based drug discovery initiatives that prioritize three-dimensionality and conformational constraint [3]. The hydrochloride salt form ensures consistent stoichiometry and solubility in polar reaction media, facilitating automated library synthesis and high-throughput experimentation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.